molecular formula C14H20N2O2 B256843 3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide

3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide

Numéro de catalogue B256843
Poids moléculaire: 248.32 g/mol
Clé InChI: HAUINSWBAGEFPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide, also known as ADB-D, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent and selective agonist of the dopamine D4 receptor and has been extensively studied for its potential use in treating various neurological and psychiatric disorders.

Mécanisme D'action

The mechanism of action of 3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide involves its binding to the dopamine D4 receptor, which is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex and limbic areas of the brain. Activation of the dopamine D4 receptor by this compound leads to the inhibition of adenylyl cyclase and the subsequent decrease in the production of cAMP. This results in the modulation of various intracellular signaling pathways, which ultimately leads to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily mediated by its activation of the dopamine D4 receptor. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which are areas of the brain that are involved in the regulation of attention, motivation, and reward. This leads to improvements in cognitive function, such as working memory, attention, and executive function. This compound has also been shown to have anxiolytic and antidepressant effects, which may be related to its modulation of the dopamine system.

Avantages Et Limitations Des Expériences En Laboratoire

3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide has several advantages for use in lab experiments. It is a potent and selective agonist of the dopamine D4 receptor, which allows for precise modulation of this receptor without affecting other dopamine receptors. It is also relatively easy to synthesize and has been extensively studied, which makes it a well-characterized compound. However, there are also some limitations to its use in lab experiments. This compound has a relatively short half-life, which may limit its duration of action in vivo. Additionally, its effects may be influenced by factors such as age, sex, and genetic background, which may complicate its use in certain experimental paradigms.

Orientations Futures

There are several future directions for research on 3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide. One area of interest is the potential use of this compound in the treatment of ADHD and other disorders that are associated with dysfunction of the dopamine D4 receptor. Another area of interest is the development of novel compounds that are based on the structure of this compound and have improved pharmacokinetic properties. Finally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of this compound and to identify potential side effects or safety concerns associated with its use.

Méthodes De Synthèse

3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide can be synthesized by reacting 3-hydroxybenzoic acid with allyl bromide to obtain 3-allyloxybenzoic acid. This compound is then reacted with 2-(dimethylamino)ethylamine to obtain the final product, this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.

Applications De Recherche Scientifique

3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D4 receptor and can selectively activate this receptor without affecting other dopamine receptors. This makes it a promising candidate for the treatment of disorders that are associated with dysfunction of the dopamine D4 receptor, such as attention deficit hyperactivity disorder (ADHD), schizophrenia, and substance use disorders.

Propriétés

Formule moléculaire

C14H20N2O2

Poids moléculaire

248.32 g/mol

Nom IUPAC

N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide

InChI

InChI=1S/C14H20N2O2/c1-4-10-18-13-7-5-6-12(11-13)14(17)15-8-9-16(2)3/h4-7,11H,1,8-10H2,2-3H3,(H,15,17)

Clé InChI

HAUINSWBAGEFPN-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=CC(=CC=C1)OCC=C

SMILES canonique

CN(C)CCNC(=O)C1=CC(=CC=C1)OCC=C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.